![molecular formula C20H14F2N6O3S2 B2521441 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-48-5](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural motifs common in medicinal chemistry, including a benzo[d]thiazol-2-ylamino group, a difluorobenzamide group, and a 1,6-dihydropyrimidin-5-yl group. These groups are often found in biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the positions of the atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could potentially participate in acid-base reactions, while the thioether group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of ionization. These properties could include its solubility, melting point, and partition coefficient .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
In a study by Jyothi et al., novel derivatives of this compound were synthesized and evaluated for anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties demonstrated promising results. Compound 8b and 9b exhibited the highest IC50 values for COX-1 inhibition (11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity indices (SI) (103.09 and 101.90, respectively). Additionally, they showed significant inhibition of albumin denaturation.
Anti-Proliferative Activity
Another study explored the anti-proliferative effects of related benzothiazole derivatives against human cancer cell lines . While not specific to our compound, it highlights the potential for cytotoxicity and warrants further investigation.
Antibacterial Activity
Compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-(1’-semicarbazone)-2-fluoro-benzamides (SC06) exhibited maximum antibacterial activity against E. coli and K. pneumoniae . This suggests that similar derivatives may have antimicrobial applications.
Mecanismo De Acción
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a reduction in inflammation and associated symptoms .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride, followed by reaction with 3,4-difluorobenzoyl chloride. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride", "3,4-difluorobenzoyl chloride", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-thiouracil with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine or pyridine to yield the intermediate N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "Step 2: Reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the intermediate N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Step 3: Cyclization of the intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield the final product N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Número CAS |
872608-48-5 |
Fórmula molecular |
C20H14F2N6O3S2 |
Peso molecular |
488.49 |
Nombre IUPAC |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H14F2N6O3S2/c21-10-6-5-9(7-11(10)22)17(30)26-15-16(23)27-19(28-18(15)31)32-8-14(29)25-20-24-12-3-1-2-4-13(12)33-20/h1-7H,8H2,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
Clave InChI |
VZAGUWDTNWLXIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
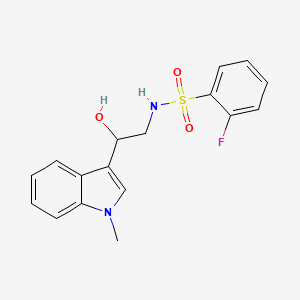
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
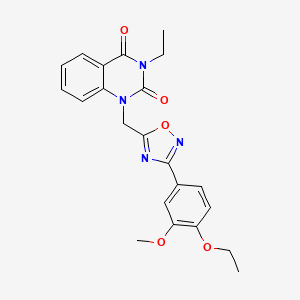
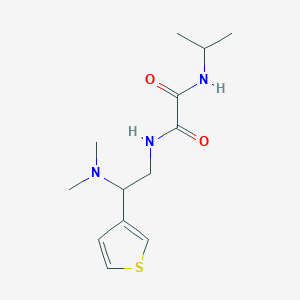
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)


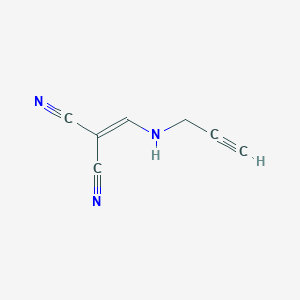
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)
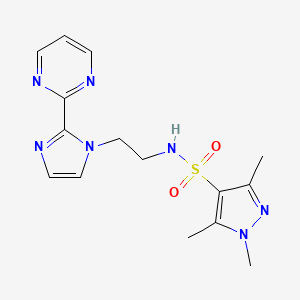
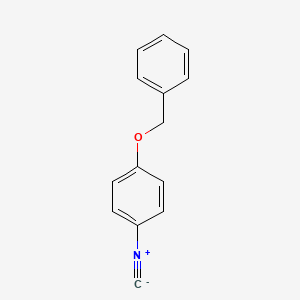
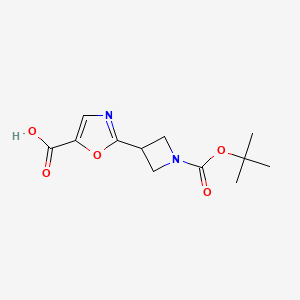
![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)